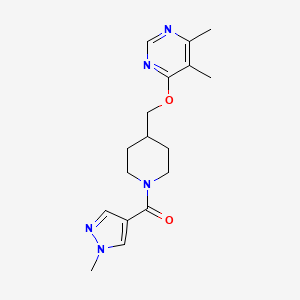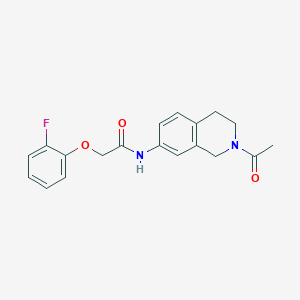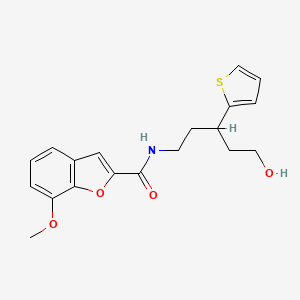![molecular formula C13H14ClN3O2S B2602005 2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 304686-23-5](/img/structure/B2602005.png)
2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C13H14ClN3O2S and its molecular weight is 311.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Scientific research has developed methods for synthesizing pyrimidinone and oxazinone derivatives, including compounds with structures related to "2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide". These compounds are synthesized for their potential antimicrobial activities, leveraging starting materials like citrazinic acid and undergoing various chemical reactions to achieve the desired structures. The synthesized compounds exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Biological Activities
The research has extended into exploring the biological activities of compounds structurally related to "this compound". Notably, compounds derived from benzothiazole, pyrimidine, and piperazine nuclei have shown significant anticancer and anti-inflammatory activities. These activities were evaluated through in vitro anticancer activity screenings against a panel of human tumor cell lines and in vitro anti-inflammatory activities by albumin denaturation technique (Ghule et al., 2013).
Spectroscopic and Quantum Mechanical Studies
Further research has delved into the spectroscopic, quantum mechanical studies, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs, revealing their potential for applications in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. These compounds also demonstrated notable non-linear optical (NLO) activity, suggesting their utility in various photonic and electronic applications (Mary et al., 2020).
Antimicrobial Activities
New series of compounds incorporating thienopyrimidine linked to rhodanine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant antibacterial potency against common pathogens such as E. coli and B. subtilis, suggesting their potential as novel antimicrobial agents (Kerru et al., 2019).
Mechanism of Action
Target of action
The primary targets of “2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” would be identified. These could be specific proteins, enzymes, or cellular structures that the compound interacts with.
Mode of action
This section would explain how “2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” interacts with its targets. It could inhibit or activate the function of its targets, leading to changes in cellular processes.
Biochemical pathways
The biochemical pathways affected by “2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” would be summarized. The compound’s interaction with its targets could affect various biochemical pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
This section would outline the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide”. These properties impact the bioavailability of the compound, determining how much of it reaches its targets.
Result of action
The molecular and cellular effects of “2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide”'s action would be described. These could include changes in gene expression, cell signaling, or cell behavior.
Action environment
This section would discuss how environmental factors, such as pH, temperature, and the presence of other molecules, influence the action, efficacy, and stability of “2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide”.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-7-15-12-11(8-4-2-3-5-9(8)20-12)13(19)17(7)16-10(18)6-14/h2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMMQPPNVFAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate](/img/structure/B2601922.png)



![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile](/img/structure/B2601930.png)
![7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601931.png)

![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2601934.png)

![N-Methyl-N-[(6-oxo-1H-pyridin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2601937.png)

![Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2601940.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
